molecular formula C11H14O3 B13574457 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol

Cat. No.: B13574457
M. Wt: 194.23 g/mol
InChI Key: XOJMKLPAOQRYPJ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is an organic compound that belongs to the class of benzodioxane derivatives It is characterized by a benzodioxane ring fused with a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol typically involves the alkylation of phenolic hydroxyl groups followed by reduction and other functional group transformations. One common method starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation, azidation, Curtius rearrangement, hydrolysis, and salification to yield the desired product . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzodioxane ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown its potential to modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

InChI

InChI=1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3

InChI Key

XOJMKLPAOQRYPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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